5α-Reductase Type 2 Affinity: Ki Comparison Against Finasteride and a Class-Leading Phenylacetic Acid
The target compound inhibits human steroid 5α-reductase type 2 with a Ki of 35 nM, measured in a recombinant CHO cell assay [1]. This potency is approximately 7-fold weaker than the most potent phenylacetic acid-based inhibitor in the same target class (compound 12; IC50 = 5 nM), which was reported to be equipotent to the clinical standard finasteride [2]. However, the target compound's benzyl ether architecture places it in a distinct, benzoic acid-derived SAR cluster. The original medicinal chemistry campaign explicitly concluded that 'phenylacetic acid derivatives were more potent than the analogous benzoic acids' [2], confirming that a direct potency comparison across chemotypes is mechanistically confounded. Within the benzoic acid subclass, the 35 nM Ki value represents a valuable reference point for structure-based optimization campaigns that must retain the carboxylic acid motif for either synthetic tractability or patent-space considerations.
| Evidence Dimension | Inhibition constant (Ki / IC50) against human SRD5A2 |
|---|---|
| Target Compound Data | Ki = 35 nM (recombinant human type 2 enzyme, CHO cell assay) |
| Comparator Or Baseline | Compound 12 (brominated phenoxybenzoylphenyl acetic acid): IC50 = 5 nM (equipotent to finasteride) |
| Quantified Difference | Target Ki is ~7-fold higher (weaker) than comparator IC50; however, data comes from different chemotype sub-series and distinct assay readouts (Ki vs. IC50). |
| Conditions | Recombinant human SRD5A2 expressed in CHO cells; BindingDB assay description [1]; Journal of Medicinal Chemistry enzyme inhibition protocol [2]. |
Why This Matters
For researchers exploring benzoic acid-based SRD5A2 inhibitors, this Ki value provides a critical benchmark within the specific structural subclass, enabling SAR expansion that avoids the IP space of phenylacetic acid derivatives.
- [1] BindingDB Entry BDBM50407320 (ChEMBL35884). Affinity Data for 4-[(4-phenoxyphenyl)methyl]benzoic acid against recombinant human Steroid 5-alpha-reductase type 2. Accessed April 2026. View Source
- [2] Picard, F., et al. (2006). Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. Journal of Medicinal Chemistry, 49(2), 553–560. View Source
